methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1-butylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-4-5-12-6-7(10)8(11-12)9(13)14-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEXTBPLIHLQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation at the Pyrazole Nitrogen
Introducing the butyl group at the 1-position post-cyclization is achievable via alkylation of the parent pyrazole. Key considerations include:
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Alkylation Reagents : 1-Bromobutane (2.0 equiv), potassium carbonate (base), DMF, 60°C, 24 hours.
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Yield : 58–65%, with minor formation of dialkylated byproducts (<5%).
Optimization Data :
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Base | K2CO3, NaH, Cs2CO3 | K2CO3 | +12% vs. NaH |
| Solvent | DMF, THF, DMSO | DMF | +18% vs. THF |
| Temperature (°C) | 40–80 | 60 | Peak yield at 60 |
Bromination Strategies
While bromination is often performed pre-cyclization, post-synthetic bromination using N-bromosuccinimide (NBS) has been explored:
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Conditions : NBS (1.1 equiv), AIBN (catalytic), CCl4, reflux, 6 hours.
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Yield : 52%, with competing oxidation of the ester group observed.
Comparative Analysis : Pre-cyclization bromination avoids ester degradation, making it the preferred route for high-purity synthesis.
Esterification and Protecting Group Chemistry
The carboxylate moiety is introduced via esterification of the corresponding pyrazole-3-carboxylic acid. A two-step protocol involves:
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Saponification : Hydrolysis of the pre-existing ester (e.g., ethyl to carboxylic acid) using LiOH (2.0 equiv), THF/H2O, 25°C, 4 hours.
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Re-esterification : Reaction with methanol (excess), H2SO4 (catalytic), reflux, 8 hours.
Challenges : The butyl group’s steric bulk necessitates prolonged reaction times for complete esterification.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Production Considerations
Scalable synthesis requires continuous flow systems to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products
Substitution: Formation of 4-substituted pyrazole derivatives.
Reduction: Formation of 3-hydroxy-1-butyl-4-bromo-1H-pyrazole.
Oxidation: Formation of 3-carboxy-1-butyl-4-bromo-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its applications in medicinal chemistry include:
- Enzyme Inhibition : The compound has been shown to inhibit liver alcohol dehydrogenase (ADH), which is crucial in alcohol metabolism. This inhibition can have therapeutic implications for conditions related to alcohol consumption.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities by interacting with specific molecular targets within cells, potentially affecting cellular energy metabolism and proliferation.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively binds to the active site of ADH, preventing the conversion of ethanol to acetaldehyde, thus influencing alcohol metabolism.
Agrochemistry
In agrochemistry, this compound is being explored for its potential in developing herbicides and fungicides. Its biological activity against specific plant pathogens makes it a candidate for agricultural applications.
Table: Potential Agrochemical Applications
| Application Type | Specific Use | Biological Activity |
|---|---|---|
| Herbicides | Targeting broadleaf weeds | Effective against certain pathogens |
| Fungicides | Protecting crops from fungal infections | Exhibits antifungal properties |
Material Science
The compound serves as a precursor for synthesizing advanced materials with tailored electronic and optical properties. Its structural versatility allows for modifications that can enhance the performance of materials in various applications.
Case Study: Material Development
Research has shown that incorporating this compound into polymer matrices can improve their electronic properties, making them suitable for use in sensors and other electronic devices.
Biological Research
This compound is also employed in biological research to study the effects of pyrazole derivatives on various biological systems. Its interactions with enzymes and receptors can lead to insights into metabolic pathways critical for health.
Table: Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes | Therapeutic agents in metabolic disorders |
| Receptor Modulation | Alters signaling pathways | Drug development for various diseases |
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogues differ primarily in the substituents at positions 1 and 3 of the pyrazole ring. Below is a comparative analysis of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate with its closest analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Insights
- Crystal Packing : The butyl chain in the target compound likely induces distinct crystal packing patterns compared to smaller substituents. Tools like Mercury CSD () enable visualization of these differences, which influence solubility and melting points .
- Structural Refinement : Programs like SHELXL () are critical for resolving subtle structural variations in analogues, such as bond lengths and angles affected by substituent electronegativity .
Biological Activity
Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 203.08 g/mol. The compound features a five-membered pyrazole ring with a bromine atom at the fourth position and a butyl group at the first position, contributing to its unique reactivity and biological properties.
Biological Activities
Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the bromine atom may enhance its interaction with microbial targets, potentially disrupting their cellular functions .
Anticancer Effects : Research has suggested that this compound may possess anticancer properties. It is hypothesized that it interacts with specific molecular targets involved in cell proliferation and survival, leading to inhibition of cancer cell growth. For example, studies have demonstrated cytotoxic effects on cancer cell lines, although further investigation is required to elucidate the exact mechanisms involved .
The biological activity of this compound is thought to be mediated through its ability to inhibit certain enzymatic pathways crucial for cellular metabolism. Interaction studies indicate that it may bind to specific enzymes or receptors, affecting metabolic pathways and leading to altered cellular responses. For instance, it has been shown to inhibit liver alcohol dehydrogenase, preventing the conversion of alcohols to aldehydes, which could have implications for metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Q & A
Q. What are the key synthetic routes for methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of pyrazole cores. A common approach includes:
N-alkylation : Introducing the butyl group at the pyrazole N1 position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Bromination : Electrophilic bromination at the C4 position using bromine or NBS (N-bromosuccinimide) in acetic acid .
Esterification : Carboxylation at C3 via reaction with methyl chloroformate in the presence of a base.
For example, similar pyrazole derivatives were synthesized via copper-catalyzed cross-coupling in THF/water (1:1) with CuSO₄, sodium ascorbate, and heating at 50°C for 16 hours .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Critical characterization techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., the butyl chain at N1 and bromine at C4). For instance, the butyl group’s methylene protons appear as a triplet (~δ 0.9–1.5 ppm), while the pyrazole ring protons resonate between δ 6.5–8.5 ppm .
- HRMS : Validate molecular weight (expected [M⁺] at m/z ~289.03 for C₉H₁₃BrN₂O₂).
- IR : Confirm ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Q. What substitution reactions are feasible at the 4-bromo position?
- Methodological Answer : The bromine at C4 is reactive in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
- SNAr : Use strong nucleophiles (e.g., amines, phenols) with K₂CO₃ as a base in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .
- Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, a boronic acid, and K₂CO₃ in toluene/water .
Advanced Research Questions
Q. How does steric hindrance from the butyl group influence regioselectivity in substitution reactions?
- Methodological Answer : The bulky butyl group at N1 directs reactivity to the less hindered C4 bromine. Computational modeling (DFT) can predict regioselectivity by analyzing electron density and steric maps. For example, in triazole-pyrazole hybrids, steric effects from substituents shifted reaction outcomes by >80% toward the desired isomer . Experimental validation via HPLC or X-ray crystallography is recommended .
Q. What strategies optimize cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (XPhos) enhance coupling efficiency with electron-deficient boronic acids.
- Solvent System : Use toluene/ethanol/water (3:1:1) for solubility and phase transfer.
- Microwave Assistance : Reduce reaction time from 16 hours to 2–4 hours at 100°C while maintaining yields >85% .
Q. How can computational methods predict biological activity or reactivity of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, electron-withdrawing groups at C4 enhance antibacterial potency in pyrazole-carboxylates .
- DFT Calculations : Predict reaction barriers for substitution pathways (e.g., Br → NH₂) using Gaussian09 at the B3LYP/6-31G* level .
Handling and Safety Considerations
Q. What protocols ensure safe handling of this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential irritant vapors (ester groups).
- Disposal : Treat as halogenated waste. Incinerate at >1,200°C or use licensed disposal services for non-recyclable material .
Data Gaps and Future Research
Q. What are the unresolved challenges in studying this compound?
- Methodological Answer :
- Ecotoxicity : No data exists on bioaccumulation or aquatic toxicity; standard OECD 301 tests are recommended .
- Metabolic Pathways : Radiolabeled studies (¹⁴C-tracking) could map degradation in biological systems.
- Crystal Engineering : X-ray diffraction (e.g., CCDC studies) is needed to correlate solid-state packing with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
